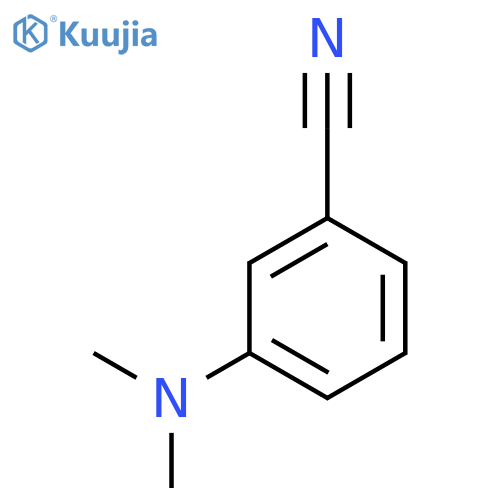Cas no 38803-30-4 (3-(Dimethylamino)benzonitrile)

3-(Dimethylamino)benzonitrile structure
商品名:3-(Dimethylamino)benzonitrile
CAS番号:38803-30-4
MF:C9H10N2
メガワット:146.189101696014
MDL:MFCD00159008
CID:1038856
3-(Dimethylamino)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Dimethylamino)benzonitrile
- Benzonitrile, 3-(dimethylamino)-
- 3-n,n-dimethylaminobenzonitrile
- 3-(CH3)2NC6H4CN
- m-dimethylaminobenzonitrile
- 3-dimethylaminobenzonitrile
- 3-Dimethylamino-benzonitrile
- FEOIEIQLXALHPJ-UHFFFAOYSA-N
- 5027AB
- TRA0008752
- SY019121
- AB0061409
- ST24022615
-
- MDL: MFCD00159008
- インチ: 1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3
- InChIKey: FEOIEIQLXALHPJ-UHFFFAOYSA-N
- ほほえんだ: N(C([H])([H])[H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C(C#N)=C1[H]
計算された属性
- せいみつぶんしりょう: 146.08400
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 166
- トポロジー分子極性表面積: 27
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- ふってん: 254.4℃ at 760 mmHg
- PSA: 27.03000
- LogP: 1.62428
3-(Dimethylamino)benzonitrile セキュリティ情報
3-(Dimethylamino)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(Dimethylamino)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D239543-0.25g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 97% | 0.25g |
$200 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221956-250mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 97% | 250mg |
¥274.00 | 2024-05-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852391-1g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | ≥97% | 1g |
¥485.10 | 2022-01-10 | |
| TRC | D495803-100mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
| abcr | AB451918-1 g |
3-(Dimethylamino)benzonitrile, 95%; . |
38803-30-4 | 95% | 1g |
€146.40 | 2023-04-22 | |
| TRC | D495803-500mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 500mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852391-5g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | ≥97% | 5g |
¥1,451.70 | 2022-01-10 | |
| eNovation Chemicals LLC | D692134-5g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 95% | 5g |
$200 | 2024-07-20 | |
| Fluorochem | 220371-10g |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 95% | 10g |
£339.00 | 2022-03-01 | |
| Ambeed | A268208-250mg |
3-(Dimethylamino)benzonitrile |
38803-30-4 | 97% | 250mg |
$28.0 | 2025-02-26 |
3-(Dimethylamino)benzonitrile 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
38803-30-4 (3-(Dimethylamino)benzonitrile) 関連製品
- 64910-52-7(3-(Methylamino)benzonitrile)
- 1197-19-9(4-Dimethylaminobenzonitrile)
- 4714-62-9(4-(Methylamino)benzonitrile)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38803-30-4)3-(Dimethylamino)benzonitrile

清らかである:99%/99%
はかる:5g/10g
価格 ($):166.0/330.0